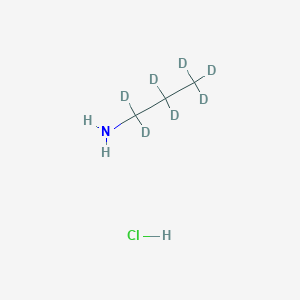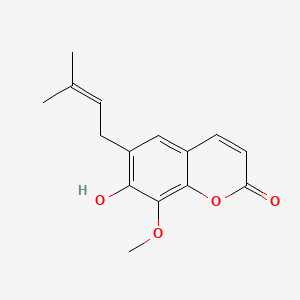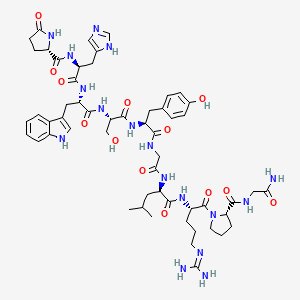
Antitumor agent-68
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-68 is a potent compound known for its significant anticancer activity. It functions primarily as a tubulin inhibitor, which disrupts the microtubule dynamics essential for cell division. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-68 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to enhance its biological activity. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies and equipment is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Antitumor agent-68 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study tubulin inhibition and its effects on microtubule dynamics.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast and cervical cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
Antitumor agent-68 exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
Paclitaxel: Another tubulin inhibitor used in cancer therapy.
Vinblastine: A compound that also targets microtubules and disrupts cell division.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly.
Uniqueness: Antitumor agent-68 is unique in its specific binding affinity and potency as a tubulin inhibitor. It has shown higher efficacy in certain cancer cell lines compared to other similar compounds, making it a promising candidate for further development and clinical trials .
Propriétés
Formule moléculaire |
C17H11NO2 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
1H-indol-5-yl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C17H11NO2/c19-17(9-6-13-4-2-1-3-5-13)20-15-7-8-16-14(12-15)10-11-18-16/h1-5,7-8,10-12,18H |
Clé InChI |
VLGSRCGJYOURLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)OC2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




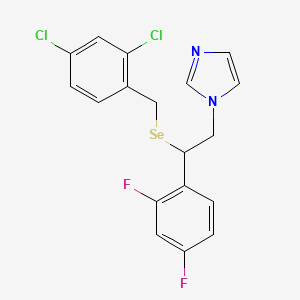
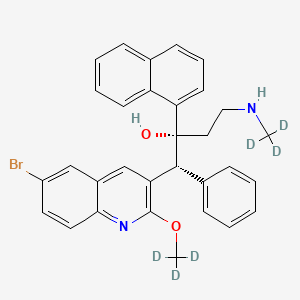
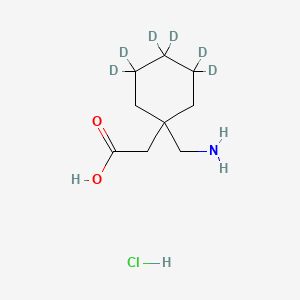
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
